molecular formula C18H19N5O2 B2937416 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034551-42-1

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2937416
CAS No.: 2034551-42-1
M. Wt: 337.383
InChI Key: LSGLOSATGBFKFL-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic chemical hybrid molecule designed for advanced pharmacological and biochemical research. It is constructed from two key pharmacophores: a 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide moiety and a 1-methyl-3-(pyridin-3-yl)-1H-pyrazole unit. This structural class is of significant interest in medicinal chemistry, particularly in the pursuit of novel anti-infective agents. Compounds featuring the 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, a validated target for new antitubercular drugs . The pyrazole nucleus, especially when substituted with pyridine, is a privileged structure in drug discovery, known to confer a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects . The strategic fusion of these subunits in a single molecule suggests potential for investigating multi-target therapies or enhancing binding affinity. This product is offered as a high-purity chemical for research purposes only. It is intended for use in in vitro biochemical assays, target validation studies, and structure-activity relationship (SAR) programs. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-13(9-15(21-23)12-5-4-8-19-10-12)11-20-18(24)17-14-6-2-3-7-16(14)25-22-17/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGLOSATGBFKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and androgen receptor modulation. This article reviews the compound's biological activity based on available research data, including case studies and findings from various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H17N5O
  • Molecular Weight : 283.33 g/mol
  • Structure : The compound features a benzo[d]isoxazole moiety and a pyrazole derivative, which are key to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines through mechanisms involving androgen receptor (AR) modulation.

Androgen Receptor Modulation

The compound acts as a tissue-selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively activate or inhibit androgen receptors in different tissues, making them promising candidates for treating conditions like prostate cancer. In particular:

  • Antagonistic Activity : Studies have shown that similar compounds exhibit high affinity for AR and demonstrate strong antagonistic activity. This is particularly relevant in prostate cancer treatment where AR antagonism is desired .
Compound Activity Cell Line Tested
N-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)High AR antagonismProstate cancer cell lines
Other SARMsVariable AR modulationVarious cancer cell lines

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Prostate Cancer Cell Line Studies :
    • A study demonstrated that compounds with similar structures inhibited the proliferation of prostate cancer cell lines significantly. The mechanism was attributed to AR antagonism and subsequent apoptosis induction in cancer cells .
  • Pharmacokinetics and Safety Profile :
    • Compounds exhibiting SARM properties have shown favorable pharmacokinetics and safety profiles in preclinical studies. These include low potential for drug-drug interactions and sufficient water solubility, which are critical for therapeutic applications .
  • In Vivo Studies :
    • In vivo models have indicated that these compounds can effectively reduce tumor size in prostate cancer xenografts, suggesting their potential as therapeutic agents in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to the broader class of pyrazole-carboxamides, which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally related derivatives:

Compound Core Structure Substituents/Modifications Reported Biological Activity
Target Compound Pyrazole + Tetrahydrobenzoisoxazole - 1-Methylpyrazole
- Pyridin-3-yl at C3
- Methylene-linked carboxamide
Hypothesized kinase inhibition (structural modeling)
1,5-Diarylpyrazole Carboxamides (e.g., 5a-c) 1,5-Diarylpyrazole - Aryl groups at C1 and C5
- Hydroxylamine-derived benzyl substituents
COX-2 inhibition, anti-inflammatory activity
Pyrazole-Isoxazole Hybrids Pyrazole + Isoxazole - Varied alkyl/aryl substituents
- Direct isoxazole linkage (non-tetrahydro)
Anticancer, antimicrobial activity

Critical Differences and Implications

Substituent Effects on Target Binding: The pyridin-3-yl group in the target compound may enhance binding to kinase ATP pockets via π-π stacking or hydrogen bonding, a feature absent in diarylpyrazole derivatives like 5a-c, which rely on hydrophobic aryl interactions .

Physicochemical Properties :

  • The target compound’s logP is estimated to be lower than diarylpyrazole derivatives (e.g., 5a-c ) due to the polar pyridine ring, suggesting improved aqueous solubility.
  • The methylene bridge between the pyrazole and isoxazole may reduce steric hindrance, enhancing conformational flexibility compared to directly fused systems.

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors the EDCI/HOBT-mediated coupling method described for 5a-c , but the inclusion of a pyridinyl group and tetrahydrobenzoisoxazole necessitates additional steps (e.g., hydrogenation or cyclization).

Biological Activity Trends :

  • While 5a-c exhibit COX-2 inhibition (IC₅₀: 0.8–2.1 µM) , the target compound’s activity remains uncharacterized. Structural modeling suggests kinase selectivity (e.g., JAK2 or CDK inhibitors) due to the pyridine-isoxazole pharmacophore.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves: (i) Condensation of pyrazole precursors (e.g., 3-methylpyrazole derivatives) with isoxazole intermediates under anhydrous conditions (DMF or THF, K2_2CO3_3 as base) . (ii) Coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) to form the carboxamide bond . (iii) Purification via column chromatography (silica gel, PE:EA gradients) or recrystallization (ethanol/water).
  • Optimization : Adjust stoichiometry (1.1–1.5 equivalents of alkylating agents), temperature (room temp. to 80°C), and solvent polarity to improve yields (typically 35–71%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirm regiochemistry of pyrazole and isoxazole rings (e.g., δ 8.6–7.4 ppm for pyridinyl protons; δ 2.2–2.6 ppm for methyl groups) .
  • Mass Spectrometry (ESI/MS) : Verify molecular ion peaks (e.g., m/z 403.1 for C21_{21}H15_{15}ClN6_6O) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Strategy : (i) Synthesize analogs with substituent variations (e.g., halogenation of pyridinyl rings, alkylation of pyrazole-N) . (ii) Test biological activity (e.g., enzyme inhibition, cytotoxicity) using standardized assays (IC50_{50} determination). (iii) Correlate electronic (Hammett constants) and steric (molar refractivity) parameters with activity trends .
  • Example : Replacement of methyl groups with trifluoromethyl enhances metabolic stability but may reduce solubility .

Q. How to address contradictions in biological activity data across studies?

  • Analysis Framework : (i) Validate assay conditions (e.g., ATP concentration in kinase assays, cell line specificity) . (ii) Compare docking scores (AutoDock Vina) with experimental IC50_{50} values to identify false positives . (iii) Replicate studies under controlled conditions (e.g., pH, temperature, solvent/DMSO concentration) .

Q. What computational methods are used to predict binding modes and selectivity?

  • Molecular Docking : Use PDB structures (e.g., kinase domains) to model interactions (e.g., hydrogen bonding with pyridinyl-N, hydrophobic contacts with tetrahydrobenzoisoxazole) .
  • MD Simulations : Assess stability of ligand-receptor complexes (20–100 ns trajectories, AMBER force field) .

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